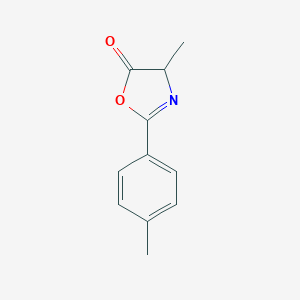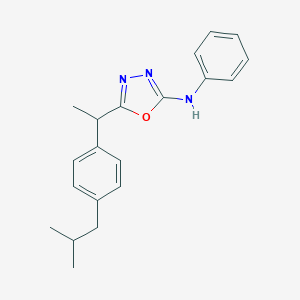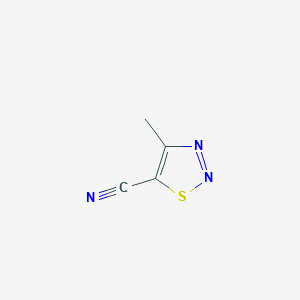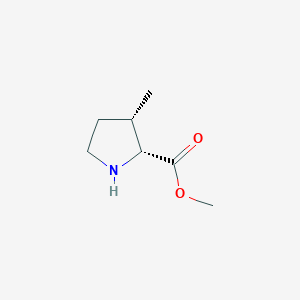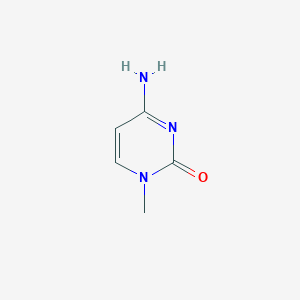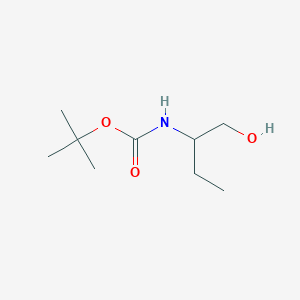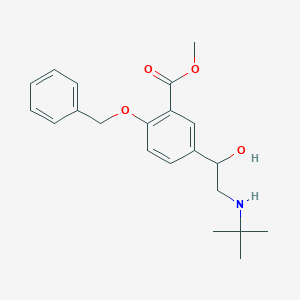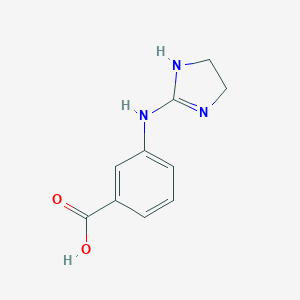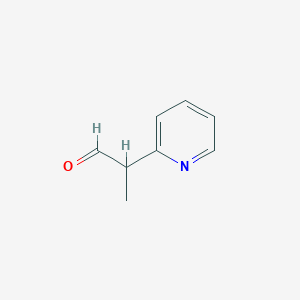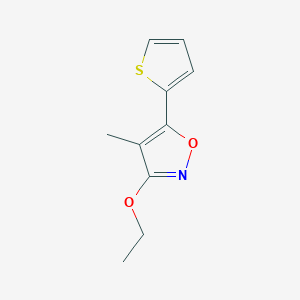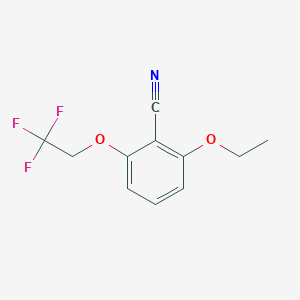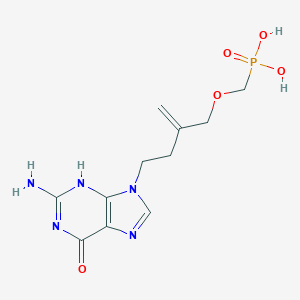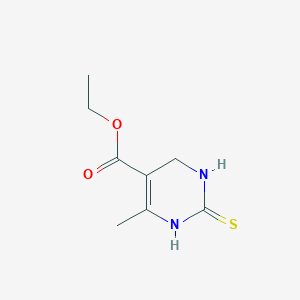
3,5-Difluoro-N2-methylpyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,5-difluoro-6-(methylamino)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in the aromatic ring imparts strong electron-withdrawing effects, which can influence the compound’s reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction of pentafluoropyridine with appropriate nucleophiles . Another approach involves the diazotization of substituted 2-aminopyridines followed by fluorination .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions using fluorinating agents such as sodium azide or other fluorinating reagents . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-difluoro-6-(methylamino)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
2-Amino-3,5-difluoro-6-(methylamino)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 2-Amino-3,5-difluoro-6-(methylamino)pyridine involves its interaction with specific molecular targets and pathways. The electron-withdrawing effects of the fluorine atoms can influence the compound’s binding affinity and reactivity with various biological molecules . These interactions can modulate biological processes and pathways, making the compound valuable for research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-difluoropyridine: A closely related compound with similar properties but lacking the methylamino group.
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated pyridine derivative with different substituents and reactivity.
Uniqueness
2-Amino-3,5-difluoro-6-(methylamino)pyridine is unique due to the presence of both amino and methylamino groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups and fluorine atoms makes it a versatile compound for various applications .
Properties
CAS No. |
189281-29-6 |
|---|---|
Molecular Formula |
C6H7F2N3 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
3,5-difluoro-6-N-methylpyridine-2,6-diamine |
InChI |
InChI=1S/C6H7F2N3/c1-10-6-4(8)2-3(7)5(9)11-6/h2H,1H3,(H3,9,10,11) |
InChI Key |
VURMJJWEBBJHAK-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C(=N1)N)F)F |
Canonical SMILES |
CNC1=C(C=C(C(=N1)N)F)F |
Synonyms |
2,6-Pyridinediamine,3,5-difluoro-N-methyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

